molecular formula C13H18N2O3S B4391537 ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate

ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate

Cat. No. B4391537
M. Wt: 282.36 g/mol
InChI Key: WEYDVBFMGFQPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate, commonly known as ETOA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETOA belongs to the class of piperazine derivatives and has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of ETOA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETOA has also been found to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ETOA has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory properties. ETOA has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects. Additionally, ETOA has been shown to reduce the levels of oxidative stress markers, indicating its potential antioxidant properties.

Advantages and Limitations for Lab Experiments

ETOA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. ETOA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ETOA has certain limitations, including its low solubility in water, which may limit its use in aqueous-based experiments. Additionally, ETOA has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.

Future Directions

The potential therapeutic applications of ETOA are vast, and several areas of research are currently being explored. One area of interest is the development of ETOA-based drugs for the treatment of chronic pain and inflammation-related disorders. Additionally, ETOA has been found to possess antitumor properties, indicating its potential use in cancer therapy. Further research is needed to elucidate the exact mechanism of action of ETOA and to optimize its pharmacological properties for use in clinical settings.
In conclusion, ETOA is a promising piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of ETOA involves the condensation of 2-thienylmethylamine with ethyl acetoacetate, and the final product is obtained by the hydrolysis of the ester group. ETOA has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Further research is needed to optimize its pharmacological properties and to develop ETOA-based drugs for clinical use.

Scientific Research Applications

ETOA has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. ETOA has also been found to possess anticonvulsant properties, indicating its potential use in the management of epilepsy.

properties

IUPAC Name

ethyl 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(16)8-11-13(17)14-5-6-15(11)9-10-4-3-7-19-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYDVBFMGFQPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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